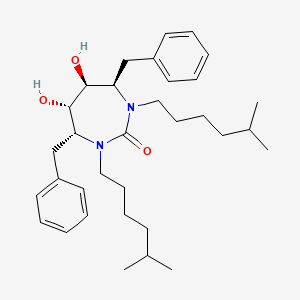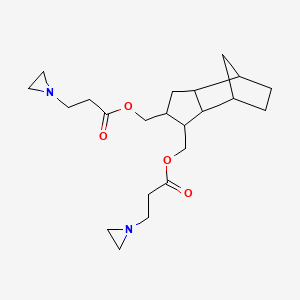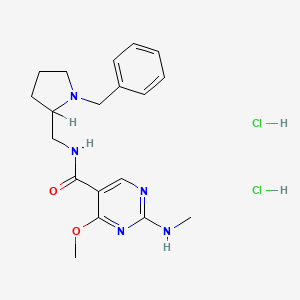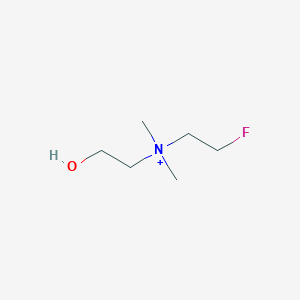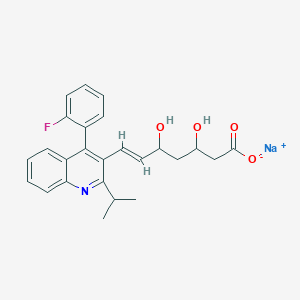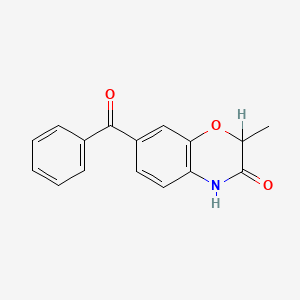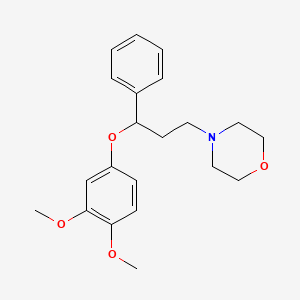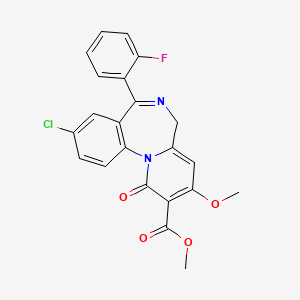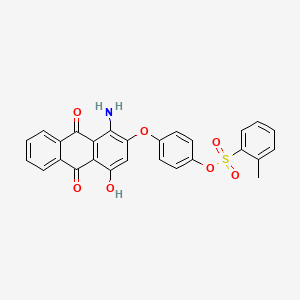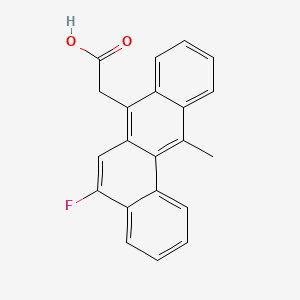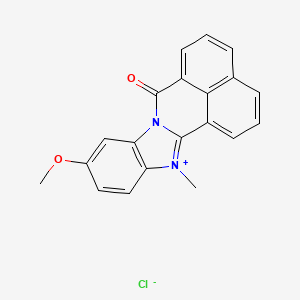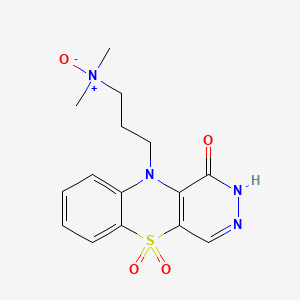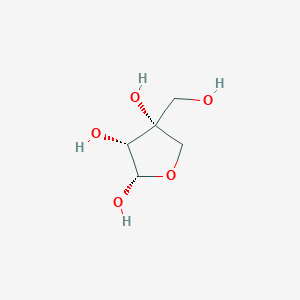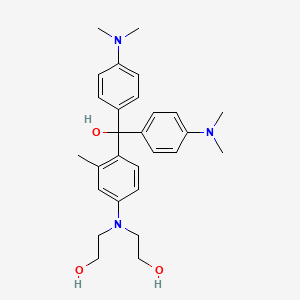
4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including hydroxyl, amino, and dimethylamino groups, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of dimethylaminobenzaldehyde with bis(2-hydroxyethyl)amine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bis(2-hydroxyethyl)amino)phenyl]-1,1,2-ethylenetricarbonitrile
- 1,8-naphthalimide derivatives
Uniqueness
Compared to similar compounds, 4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility
Properties
CAS No. |
84100-81-2 |
|---|---|
Molecular Formula |
C28H37N3O3 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol |
InChI |
InChI=1S/C28H37N3O3/c1-21-20-26(31(16-18-32)17-19-33)14-15-27(21)28(34,22-6-10-24(11-7-22)29(2)3)23-8-12-25(13-9-23)30(4)5/h6-15,20,32-34H,16-19H2,1-5H3 |
InChI Key |
BMKWCIQXVJPDKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


